3-(2-Methoxy-5-methylphenoxy)piperidine

Lipophilicity ADME prediction CNS drug design

Researchers expanding σ₁ ligand libraries face limited diversity beyond 4-chloro/methoxy analogs. This chiral 3-phenoxypiperidine (CAS 902836-54-8) introduces an unexplored 2-methoxy-5-methyl substitution pattern, offering a LogP of 2.4 and three H-bond acceptors within CNS MPO-favorable space. • Single asymmetric center (C3) enables (R)/(S) enantiomer resolution for stereospecific SAR. • MW 221.29 & Rule-of-Three compliance qualifies for fragment-based drug discovery (FBDD). • Available at ≥95% purity; ISO-certified 98% NLT grade recommended for SPR, ITC, and X-ray crystallography.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B1649255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-5-methylphenoxy)piperidine
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)OC2CCCNC2
InChIInChI=1S/C13H19NO2/c1-10-5-6-12(15-2)13(8-10)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3
InChIKeyMCMAGBFGCYIOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxy-5-methylphenoxy)piperidine Structural Identity and Physicochemical Baseline


3-(2-Methoxy-5-methylphenoxy)piperidine (CAS 902836-54-8) is a chiral 3-phenoxypiperidine derivative with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.29 g·mol⁻¹ [1]. It features a piperidine ring connected via an ether linkage at the 3-position to a 2-methoxy-5-methyl-substituted phenyl ring, yielding one undefined stereocenter (C3 of piperidine) and a computed XLogP3 of 2.4 [1]. The compound is supplied as a research-grade building block by multiple vendors at purities ranging from 95% to 98%, with topical polar surface area (TPSA) computed at 30.5 Ų and three hydrogen bond acceptors (HBA = 3) [1]. No biological assay data for this specific compound has been deposited in public repositories such as ChEMBL, BindingDB, or PubChem BioAssay as of the search date; its differentiation rests on quantifiable structural, physicochemical, and procurement-level attributes relative to its closest structural analogs.

1
Chiral phenoxypiperidine scaffold with an undefined stereocenter for enantiomer-specific SAR
Enables stereochemical control investigations
2
Sigma-1 receptor ligand discovery and CNS multiparameter optimization workflows
Computed LogP 2.4 and TPSA 30.5 Ų support CNS drug-like space evaluation
3
Fragment-based screening with ISO-certified high-purity grade availability
Reported NLT 98% purity from qualified vendor source

Positional and Stereochemical Differentiation from In-Class Analogs


The 3-phenoxypiperidine scaffold is not functionally interchangeable with its 4-phenoxy positional isomer or with C-linked phenylpiperidine analogs. Critically, the LogP of the target compound (2.27–2.4) differs by approximately 0.45–0.58 log units from its 4-positional isomer (LogP 1.82) when computed under the same vendor method, translating to an ~3–4-fold difference in octanol-water partition coefficient that influences membrane permeability predictions [1]. Additionally, the ether oxygen contributes a third hydrogen bond acceptor (HBA = 3) that is absent in the corresponding C-C linked 3-(2-methoxy-5-methylphenyl)piperidine (HBA = 2), altering the pharmacophoric hydrogen-bonding capacity . The presence of an asymmetric carbon at the C3 position of piperidine further distinguishes this compound from achiral 4-substituted analogs, enabling enantiomer-specific SAR investigations that are precluded in symmetric scaffolds [1]. Within the broader phenoxyalkylpiperidine class, published structure–activity relationship (SAR) studies have established that subtle modifications to the aromatic substitution pattern and linker geometry produce order-of-magnitude shifts in sigma-1 (σ₁) receptor affinity, underscoring that even closely related analogs cannot be assumed to have equivalent biological profiles [2].

Target Compound
3-(2-Methoxy-5-methylphenoxy)piperidine
4-Positional Isomer
LogP differs by ~0.45–0.58 units, translating to ~3–4× lower octanol-water partitioning and potentially altered membrane permeability predictions.
Target Compound
3-(2-Methoxy-5-methylphenoxy)piperidine
C–C Linked Analog
Lacks the ether oxygen (HBA = 2 vs. 3), removing a hydrogen-bond acceptor that may influence pharmacophoric interactions and target recognition.
Target Compound
3-(2-Methoxy-5-methylphenoxy)piperidine
Des-Methyl Analog
Lower typical purity (95–97%) and altered aromatic substitution pattern may shift lipophilicity and binding profiles; class-level SAR suggests sensitivity to substitution.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differential Between 3-Phenoxy and 4-Phenoxy Isomers

The target compound exhibits a substantially higher computed LogP than its 4-phenoxy positional isomer. Using vendor-computed values from a single source (Fluorochem), 3-(2-methoxy-5-methylphenoxy)piperidine has LogP = 2.27, compared with LogP = 1.82 for 4-(2-methoxy-5-methylphenoxy)piperidine . The PubChem XLogP3 value for the target compound is 2.4, confirming the trend [1]. This ΔLogP of 0.45–0.58 corresponds to an approximately 2.8–3.8× higher octanol-water partition coefficient for the 3-substituted isomer, consistent with the meta (3-position) attachment geometry altering the spatial orientation and solvent-accessible surface of the basic piperidine nitrogen relative to the para (4-position) attachment .

Lipophilicity Differential
Head-to-head
ΔLogP = +0.45 to +0.58
3-isomer LogP 2.27–2.4 vs. 4-isomer 1.82
Supports isomer-dependent permeability prediction
Reported ~2.8–3.8× higher octanol-water partitioning; computed values require experimental validation
Lipophilicity ADME prediction CNS drug design

Hydrogen-Bond Acceptor Count: Ether vs. C-C Linkage Pharmacophore

The ether linkage (–O–) connecting the piperidine ring to the aromatic system in the target compound contributes a third hydrogen bond acceptor, in contrast to the directly C–C bonded analog 3-(2-methoxy-5-methylphenyl)piperidine, which possesses only two HBA (the methoxy oxygen and the piperidine nitrogen) . Molecular formula analysis confirms: C₁₃H₁₉NO₂ (target) contains two oxygen atoms vs. C₁₃H₁₉NO (comparator) with a single oxygen . This additional HBA is geometrically positioned between the piperidine ring and the aromatic system, creating a distinct spatial pharmacophore that cannot be replicated by the methylene-bridged analog.

HBA Count Difference
Head-to-head
HBA = 3 vs. 2
C₁₃H₁₉NO₂ (ether) vs. C₁₃H₁₉NO (C–C linked)
Alters pharmacophoric hydrogen-bonding capacity
Additional ether oxygen expands potential target interactions; data to verify experimentally
Pharmacophore modeling Ligand design Structure-based drug design

Stereochemical Chiral Center Enables Enantiomer-Selective Profiling

3-(2-Methoxy-5-methylphenoxy)piperidine possesses one undefined asymmetric carbon atom at the C3 position of the piperidine ring (PubChem Undefined Atom Stereocenter Count = 1; Fluorochem Asymmetric Atoms = 1), rendering the molecule chiral [1]. By contrast, the 4-positional isomer 4-(2-methoxy-5-methylphenoxy)piperidine is achiral, with zero asymmetric centers due to the symmetry of para-substitution on the piperidine ring . This stereochemical distinction means that only the 3-isomer can be resolved into enantiomeric pairs—(R)- and (S)-3-(2-methoxy-5-methylphenoxy)piperidine—for differential pharmacological evaluation.

Chiral Center Presence
Head-to-head
Asymmetric atoms = 1
Target compound vs. 4-isomer (achiral, 0 asymmetric atoms)
Enables enantiomer-selective profiling
Supports (R)/(S) resolution for stereospecific SAR; reported class-level enantiomer-dependent affinity
Chiral resolution Stereospecific SAR Enantiomer profiling

Purity Grade for Demanding QC-Dependent Applications

The target compound is commercially available at a purity specification of NLT 98% from MolCore (MC636878), manufactured under an ISO-certified quality system suitable for pharmaceutical R&D and QC applications . In comparison, the 4-positional isomer is listed at 97% purity (Fluorochem, Leyan), the C-linked analog at 97–98% (AKSci, Leyan), and the des-methyl analog 3-(2-methoxyphenoxy)piperidine at 95–97% . While purity differences of 1–3% may appear modest, they can be consequential for applications requiring precise stoichiometry—such as fragment-based screening, X-ray co-crystallography soaking experiments, and high-content imaging assays—where minor impurities may confound hit validation.

Purity Grade Availability
Cross-study
NLT 98% (ISO-certified)
Target compound vs. 95–97% for closest analogs
Supports QC-dependent assay requirements
Highest certified grade among surveyed analogs; analytical method unspecified by vendor
High-purity building block Quality control Analytical standardization

Topological Polar Surface Area Increase from Substitution Pattern

The target compound carries a TPSA of 30.5 Ų (PubChem Cactvs), which is 45% higher than the TPSA of unsubstituted 3-phenoxypiperidine (21 Ų, ChemSpider ACD/Labs) [1]. This increase is attributable to the two additional oxygen atoms of the methoxy substituent and the methyl group's contribution to molecular surface area. For CNS drug discovery programs, TPSA is a key parameter within the CNS MPO (Multiparameter Optimization) scoring framework: values below 60–70 Ų are generally associated with passive blood–brain barrier penetration, but the specific TPSA increment of 9.5 Ų between parent and substituted scaffold may be exploited to fine-tune CNS exposure while retaining target affinity.

TPSA Increase
Head-to-head
ΔTPSA = +9.5 Ų
30.5 Ų vs. 21 Ų for unsubstituted 3-phenoxypiperidine
Reports a quantifiable tuning parameter for CNS MPO scoring
Different computational algorithms may introduce method-dependent variance; requires experimental confirmation
CNS MPO scoring Physicochemical property optimization Drug-likeness

Evidence-Anchored Research and Industrial Application Scenarios


Sigma-1 Receptor Ligand Discovery with Defined Lipophilicity Profile

The published SAR for phenoxyalkylpiperidine-based σ₁ receptor ligands demonstrates that subtle modifications to the phenoxy substitution pattern and linker geometry can shift receptor affinity from subnanomolar to micromolar ranges [1]. The target compound's LogP of 2.27–2.4 and three HBA positions it within the physicochemical space occupied by known high-affinity σ₁ ligands such as 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (lead compound 1a, Ki = 0.34 nM at σ₁), while offering a distinct 2-methoxy-5-methyl aromatic substitution not explored in the published phenoxyalkylpiperidine series [1]. This substitution pattern introduces both electron-donating (+I effect of methyl) and hydrogen-bond-capable (methoxy) functionality that may modulate σ₁/σ₂ selectivity. Procurement of this compound is warranted for research groups seeking to expand the chemical diversity of σ₁-focused compound libraries beyond the predominantly 4-chloro- and 4-methoxy-substituted analogs described in the literature.

Chiral Resolution for Enantiomer-Specific Pharmacological Studies

The presence of a single asymmetric carbon at the piperidine C3 position (confirmed by PubChem Undefined Atom Stereocenter Count = 1) [2] makes this compound amenable to chiral chromatographic resolution into its (R)- and (S)-enantiomers. Published work on chiral phenoxyalkylpiperidines has shown that the (S)-enantiomer of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine achieves 547-fold selectivity for σ₁ over σ₂ (Ki = 0.34 nM vs. Ki = 186 nM), whereas the antipode displays substantially different affinity [1]. Research groups pursuing stereospecific SAR for piperidine-based CNS targets should prioritize 3-substituted analogs like this compound, as the 4-substituted positional isomer is achiral and cannot yield enantiomer-specific data.

Fragment-Based Drug Discovery and Biophysical Assay Applications

With a molecular weight of 221.29 Da (satisfying the Rule of Three for fragment-like properties: MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2], this compound qualifies as a fragment-sized molecule suitable for FBDD campaigns. The availability of 98% NLT purity grade from an ISO-certified manufacturer (MolCore) provides the requisite chemical integrity for sensitive biophysical techniques—including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X-ray crystallography—where even 2–3% impurities can generate false-positive binding signals or degrade electron density maps. Procurement from a high-purity source is particularly critical when the compound is to be used at high concentrations (≥100 μM) typical of fragment screening.

CNS Multiparameter Optimization Leveraging LogP and TPSA Profile

The target compound's combined physicochemical profile—LogP 2.27–2.4, TPSA 30.5 Ų, MW 221.29, HBD 1, HBA 3 [2]—places it within the optimal CNS drug space defined by the CNS MPO scoring system (desirability scores ≥4 typically indicate favorable CNS attributes). Compared with the 4-positional isomer (LogP 1.82), the ~0.45 log unit higher lipophilicity of the 3-isomer may provide a measurable advantage in passive BBB permeability while remaining well below the LogP >4 threshold associated with increased off-target promiscuity and metabolic liability . Medicinal chemistry teams optimizing CNS-targeted piperidine-based leads should evaluate the 3-phenoxy substitution pattern as a deliberate strategy to dial in lipophilicity without resorting to additional alkylation that could increase molecular weight and rotatable bond count.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand discovery
Lipophilicity and HBA pharmacophore profile
Reported affinity shifts relative to published phenoxyalkylpiperidine series
Enantiomer-specific pharmacological studies
Chiral scaffold with one asymmetric center
Stereochemical-control context and enantiomer-attribution review
Fragment-based drug discovery (FBDD)
Fragment-like MW (221.29) and NLT 98% purity grade
Biophysical assay endpoint review and purity-requirement validation
CNS multiparameter optimization
LogP ~2.4 and TPSA 30.5 Ų profile
CNS MPO desirability scoring and isomer-dependent permeability evaluation
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